molecular formula C11H13F3N2O2 B2890084 Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate CAS No. 885949-99-5

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate

Cat. No.: B2890084
CAS No.: 885949-99-5
M. Wt: 262.232
InChI Key: XVFVSISCZJXPHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate has several scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of other complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group and amino group make it particularly useful in proteomics research and potential therapeutic applications .

Biological Activity

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, with the CAS number 885949-99-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H13F3N2O2
  • Molecular Weight : 262.23 g/mol
  • Melting Point : 60-62 °C
  • Purity : ≥95% .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound generally involves the reaction of appropriate aniline derivatives with methyl propanoate. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is crucial for their bioavailability and efficacy.

Table 1: Key Structural Features and Their Impacts on Biological Activity

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Amino GroupEnhances interaction with biological targets
Propanoate MoietyMay influence solubility and absorption properties

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

In vitro evaluations have shown that this compound exhibits antimicrobial properties. Studies reported that derivatives containing similar amino and trifluoromethyl groups displayed zones of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Case Studies

  • Case Study on Anticancer Properties :
    • A study evaluated the efficacy of several derivatives of this compound against Ehrlich’s ascites carcinoma (EAC). The findings indicated that modifications to the amino group significantly enhanced cytotoxicity, with some derivatives showing IC50 values below 10 µM .
  • Antimicrobial Assessment :
    • In a comparative study, various synthesized compounds were tested against a panel of bacterial strains including E. coli and S. aureus. The results showed that compounds with the trifluoromethyl substitution exhibited improved antimicrobial activity compared to their non-fluorinated counterparts .

Properties

IUPAC Name

methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFVSISCZJXPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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